molecular formula C5H11Br2NO2Sn B14368677 2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane CAS No. 92633-14-2

2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane

Cat. No.: B14368677
CAS No.: 92633-14-2
M. Wt: 395.66 g/mol
InChI Key: GBAUASOGNNMYMS-UHFFFAOYSA-L
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Description

2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane is an organotin compound characterized by the presence of bromine, methyl, and dioxazastannocane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane typically involves the reaction of dibromo compounds with organotin reagents under controlled conditions. One common method involves the use of dibromomethane and a tin-based catalyst to facilitate the formation of the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various organotin compounds with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane involves its interaction with molecular targets, such as enzymes and cellular components. The bromine atoms and tin center play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-6-methyl-1,3,6,2-dioxazastannocane is unique due to its dioxazastannocane ring structure, which imparts specific chemical reactivity and potential applications not found in other similar compounds. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest.

Properties

CAS No.

92633-14-2

Molecular Formula

C5H11Br2NO2Sn

Molecular Weight

395.66 g/mol

IUPAC Name

2,2-dibromo-6-methyl-1,3,6,2-dioxazastannocane

InChI

InChI=1S/C5H11NO2.2BrH.Sn/c1-6(2-4-7)3-5-8;;;/h2-5H2,1H3;2*1H;/q-2;;;+4/p-2

InChI Key

GBAUASOGNNMYMS-UHFFFAOYSA-L

Canonical SMILES

CN1CCO[Sn](OCC1)(Br)Br

Origin of Product

United States

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